KD 5170 Exhibits 100-Fold HDAC2 Sparing Relative to HDAC1, a Selectivity Profile Not Observed with Hydroxamate-Based Inhibitors
KD 5170 demonstrates a pronounced isoform selectivity profile characterized by potent inhibition of HDAC1 (IC50 = 0.020 μM) but substantially weaker inhibition of HDAC2 (IC50 = 2.0 μM), yielding a ~100-fold selectivity window for HDAC1 over HDAC2 [1]. In contrast, hydroxamate-based pan-HDAC inhibitors such as vorinostat (SAHA) and belinostat exhibit relatively uniform nanomolar potency across HDAC1 and HDAC2 (SAHA IC50 values: HDAC1 ~10 nM, HDAC2 ~10 nM) [2]. This differential HDAC2 sparing is a direct consequence of the mercaptoketone zinc-binding group and cannot be replicated by hydroxamates.
| Evidence Dimension | HDAC isoform selectivity (IC50 ratio HDAC2:HDAC1) |
|---|---|
| Target Compound Data | KD 5170: HDAC1 IC50 = 0.020 μM, HDAC2 IC50 = 2.0 μM (ratio = 100) |
| Comparator Or Baseline | SAHA/vorinostat: HDAC1 IC50 ~0.01 μM, HDAC2 IC50 ~0.01 μM (ratio ≈ 1) |
| Quantified Difference | KD 5170 exhibits 100-fold selectivity for HDAC1 over HDAC2, whereas SAHA shows no measurable selectivity (ratio ≈ 1) |
| Conditions | In vitro biochemical assays using purified recombinant human HDAC1 and HDAC2 enzymes |
Why This Matters
The HDAC2-sparing profile of KD 5170 enables investigation of HDAC1/3/6-dependent biology without confounding HDAC2 inhibition, a capability not achievable with hydroxamate-based pan-HDAC inhibitors.
- [1] NCATS Inxight Drugs — KD-5170. KD5170 HDAC isoform IC50 values: HDAC1 0.020 μM, HDAC2 2.0 μM. View Source
- [2] Khan N, Jeffers M, Kumar S, et al. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochem J. 2008 Jan 15;409(2):581-9. PMID: 17868033 View Source
